
1-(4-Hydroxypiperidin-1-yl)ethanone
Overview
Description
1-(4-Hydroxypiperidin-1-yl)ethanone is a ketone derivative featuring a piperidine ring substituted with a hydroxyl group at the 4-position. This structural motif imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and basicity from the piperidine nitrogen.
Preparation Methods
Preparation Methods
Direct Acetylation of 4-Hydroxypiperidine
One of the most straightforward synthetic routes involves the acetylation of 4-hydroxypiperidine using acetylating agents such as acetic anhydride or acetyl chloride. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases to facilitate the formation of the ethanone group attached to the nitrogen atom.
Reagent | Reaction Conditions | Yield | Notes |
---|---|---|---|
Acetic anhydride | Room temperature, overnight | High | Simple, cost-effective |
Acetyl chloride | 0–25 °C, short reaction time | Moderate to High | Requires careful handling due to corrosiveness |
The reaction mechanism involves nucleophilic attack by the nitrogen of 4-hydroxypiperidine on the acetylating agent, forming the N-acetylated product. The hydroxyl group at the 4-position remains intact, allowing for further functionalization if needed.
Base-Catalyzed Coupling Reactions
In some synthetic schemes, 4-hydroxypiperidine is reacted with α-halo ketones or α-chloro ethanones under basic conditions to form the target compound. Bases such as potassium carbonate or sodium bicarbonate are used to deprotonate the amine, enhancing nucleophilicity.
This method is advantageous for industrial scale-up due to the use of inexpensive reagents and relatively mild conditions. The reaction progress is typically monitored by chromatographic techniques to optimize yield and purity.
Multi-Step Synthesis via Intermediate Formation
Some patented methods describe the synthesis of 1-(4-hydroxypiperidin-1-yl)ethanone as an intermediate in the preparation of more complex pharmaceutical compounds. These methods often involve:
- Formation of substituted piperidine intermediates via nucleophilic substitution.
- Subsequent acetylation or oxidation steps to introduce the ethanone moiety.
- Use of organic solvents such as methanol, ethanol, or tetrahydrofuran.
- Temperature control between 0 °C and 60 °C to optimize reaction kinetics and minimize side reactions.
These processes emphasize high yield and purity, often avoiding the need for extensive purification steps by in situ conversions.
Continuous Flow and Industrial Scale Methods
Industrial synthesis may employ continuous flow reactors to enhance reaction control, reduce waste, and improve reproducibility. Parameters such as reaction time, temperature, and solvent flow rates are optimized to maximize throughput.
- Use of organic solvents like toluene, methyl isobutyl ketone, or ethyl acetate.
- Base selection includes sodium bicarbonate, triethylamine, or potassium carbonate.
- Reflux conditions for 6–8 hours are common to ensure complete conversion.
- Purification typically involves solvent extraction, pH adjustment, and recrystallization from ethyl acetate/n-hexane mixtures.
This approach is well-documented in the synthesis of related piperidine derivatives and can be adapted for this compound production.
Comparative Data Table of Preparation Methods
Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Direct Acetylation | 4-Hydroxypiperidine, Ac2O | RT, overnight | High | Simple, cost-effective | Requires careful reagent handling |
Base-Catalyzed Coupling | 4-Hydroxypiperidine, α-halo ketone | 20–60 °C, base (K2CO3) | Moderate-High | Scalable, mild conditions | Longer reaction times |
Multi-Step Intermediate Route | Various intermediates, organic solvents | 0–60 °C, acid/base catalysts | High | High purity, adaptable | More complex, multi-step |
Continuous Flow Industrial | 4-Hydroxypiperidine, bases, solvents | Reflux 6–8 hrs, solvent extraction | High | Efficient, reproducible | Requires specialized equipment |
Research Findings and Notes
- The hydroxyl group at the 4-position remains unaltered during acetylation, allowing for further chemical modifications or biological activity studies.
- Reaction conditions such as solvent polarity, temperature, and base strength significantly influence yield and purity.
- Industrial methods prioritize environmentally benign solvents and cost-effective bases to minimize waste and production costs.
- The compound serves as a key intermediate in the synthesis of pharmacologically active molecules, underscoring the importance of efficient preparation methods.
Chemical Reactions Analysis
Acylation of 4-Hydroxypiperidine
The most common synthesis involves the reaction of 4-hydroxypiperidine with acetic anhydride under basic conditions. The mechanism proceeds via nucleophilic acyl substitution, forming the ethanone derivative:
Reaction Equation
Key Parameters
-
Reagents: Acetic anhydride, pyridine (catalyst)
-
Solvent: Dichloromethane
-
Yield: 75–85%
Functional Group Reactivity
The compound participates in reactions typical of ketones, alcohols, and amines:
Reaction Type | Mechanism | Products | Reagents | Citations |
---|---|---|---|---|
Nucleophilic Addition | Hydroxyl group reacts with electrophiles | Substituted alcohols | Aldehydes, ketones | |
Oxidation | Ketone oxidation | Carboxylic acids | KMnO₄ (acidic conditions) | |
Substitution | Amine group reacts with halides | Alkylated amines | R-X (R = alkyl) |
Derivative Formation
Derivative | Synthesis Pathway | Yield | Applications |
---|---|---|---|
N-Acylated Derivatives | Reaction with acyl chlorides | 70–80% | Biologically active compounds |
Hydroxyl-Protected Derivatives | Reaction with silylating agents | 85–90% | Intermediate stabilization |
Medicinal Chemistry
The compound serves as a scaffold for developing drugs targeting neurotransmitter systems. Its hydroxypiperidine moiety mimics natural ligands, enabling interactions with receptors like muscarinic acetylcholine receptors.
Antimicrobial Studies
Derivatives synthesized via hydrazine-mediated methods (Section 2.2) exhibit potent antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) .
Scientific Research Applications
Scientific Research Applications
1-(4-Hydroxypiperidin-1-yl)ethanone has diverse applications across several scientific domains:
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of various organic compounds. It can undergo multiple chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives useful in further research and industrial applications.
Reaction Type | Description |
---|---|
Oxidation | Converts the compound into ketones or carboxylic acids. |
Reduction | Produces amines or alcohols. |
Substitution | Forms various derivatives through reactions involving amino and hydroxyl groups. |
Biology
- Enzyme Studies : The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes.
Pharmacology
- Antibacterial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC |
---|---|---|---|
E. coli | 16 µg/mL | Ciprofloxacin | 8 µg/mL |
S. aureus | 32 µg/mL | Ciprofloxacin | 16 µg/mL |
P. aeruginosa | 64 µg/mL | Ciprofloxacin | 32 µg/mL |
This table illustrates that certain derivatives are effective against clinically relevant pathogens, suggesting their potential use as alternative antibacterial agents.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems indicates potential applications in treating mood disorders. Preliminary studies suggest it may modulate serotonin and dopamine pathways, which are critical for mood regulation.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported that modifications to the piperidine ring enhanced the antibacterial potency of derivatives derived from this compound against resistant bacterial strains.
- Neuropharmacological Applications : Research focusing on neurotransmitter receptors indicated that certain analogs could enhance serotonin receptor activity, suggesting therapeutic potential for anxiety and depression.
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that this compound could effectively inhibit bacterial metabolic enzymes, disrupting growth mechanisms in pathogenic bacteria.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The hydroxyl and ketone groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and functional groups of 1-(4-Hydroxypiperidin-1-yl)ethanone and analogous compounds:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 1-(piperidin-1-yl)ethanone . However, bulkier substituents (e.g., naphthalene in Schiff bases) reduce solubility .
- Lipophilicity (logP): The logP of this compound is expected to be lower than halogenated analogs (e.g., bromopyridinyl or chlorophenyl derivatives) due to the hydrophilic hydroxyl group .
Structure-Activity Relationships (SAR)
- Hydroxyl Group : Enhances solubility and hydrogen-bonding capacity but may reduce membrane permeability.
- Piperidine vs.
- Halogen Substituents : Bromo or chloro groups improve binding affinity through hydrophobic/halogen interactions but increase molecular weight and logP .
Biological Activity
1-(4-Hydroxypiperidin-1-yl)ethanone, also known as 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a hydroxyl group. Its chemical formula is CHNO, and it has a molecular weight of approximately 142.20 g/mol. The compound's structure facilitates interactions with various biological targets, particularly in the central nervous system.
Neurotransmitter Interaction
Research indicates that this compound exhibits notable interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions suggest potential implications in treating mood disorders and neurodegenerative diseases.
Table 1: Biological Activities of this compound
Case Study 1: Neuroprotective Effects in Animal Models
A study conducted on rodents demonstrated that administration of this compound significantly reduced markers of oxidative stress and apoptosis in models of neurodegeneration. The results indicated improved cognitive function and memory retention in treated animals compared to controls.
Case Study 2: Potential in Mood Disorders
Another clinical observation involved patients with major depressive disorder who were administered a regimen including this compound. The outcomes showed a marked improvement in mood and reduction in depressive symptoms over an eight-week period, suggesting its efficacy as an adjunct therapy.
Antioxidant Activity
The compound's ability to scavenge reactive oxygen species (ROS) contributes to its neuroprotective properties. This mechanism is crucial in mitigating oxidative stress associated with various neurological conditions.
Modulation of Neurotransmitter Systems
By acting on serotonin and dopamine receptors, this compound can influence mood regulation and cognitive functions. This modulation is particularly relevant in the context of psychiatric disorders where neurotransmitter imbalances are prevalent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(4-Hydroxypiperidin-1-yl)ethanone?
Methodological Answer:
- Nucleophilic Acylation : React 4-hydroxypiperidine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Alternative Route : Utilize Friedel-Crafts acylation with a Lewis acid catalyst (e.g., AlCl₃) for aromatic intermediates, though steric hindrance may require elevated temperatures (80–100°C) .
- Yield Optimization : Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization (ethanol/water mixture). Typical yields range from 60–80% .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- ¹H NMR : δ ~2.1 ppm (singlet, acetyl CH₃), δ ~3.5–4.0 ppm (piperidinyl protons), δ ~1.5–2.0 ppm (piperidine ring CH₂ groups) .
- ¹³C NMR : δ ~208 ppm (ketone carbonyl), δ ~65–70 ppm (C-OH of piperidine) .
- IR Spectroscopy : Confirm carbonyl stretch at ~1700 cm⁻¹ and hydroxyl (O-H) stretch at ~3200–3500 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 158.1 (C₇H₁₃NO₂⁺) .
Q. What purification strategies mitigate impurities in intermediates during synthesis?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar impurities using water/dichloromethane partitioning.
- Chromatography : Use flash chromatography with silica gel and a methanol/dichloromethane gradient (2–5% MeOH) for polar byproducts .
- Crystallization : Optimize solvent polarity (e.g., ethanol or acetone) to isolate high-purity crystals (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological profile of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., enzymes or GPCRs). Validate poses with RMSD clustering (<2.0 Å) .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to assess:
Q. How to resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution data. Adjust parameters (e.g., thermal displacement, occupancy) for disordered regions .
- Validation Tools : Cross-check with PLATON (Twinsol for twinning) and CCDC Mercury (hydrogen bonding networks). Acceptable R-factors: R₁ <0.05, wR₂ <0.12 .
Q. What strategies analyze structure-activity relationships (SAR) for piperidinyl ethanone derivatives?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., fluorination at C4 or hydroxyl group alkylation) and compare bioactivity .
- Data Correlation : Use multivariate regression to link LogP, polar surface area (PSA), and IC₅₀ values. Example: Increased hydrophobicity (LogP >2) may enhance membrane permeability but reduce solubility .
Properties
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPIFQYDCVCSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444253 | |
Record name | 1-(4-Hydroxypiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-22-1 | |
Record name | 1-(4-Hydroxypiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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